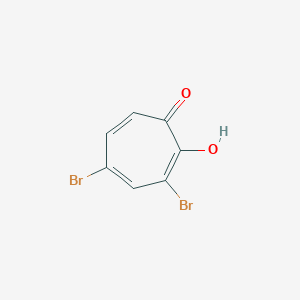
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one: is a chemical compound known for its unique structure and properties. It is a derivative of tropolone, a naturally occurring compound with a seven-membered aromatic ring. The presence of bromine atoms at positions 3 and 5, along with a hydroxyl group at position 2, makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of 2-hydroxycyclohepta-2,4,6-trien-1-one (tropolone). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions: 3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tropolones, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a metalloenzyme inhibitor.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. For instance, as a metalloenzyme inhibitor, it binds to the active site of the enzyme, coordinating with the metal ion and disrupting the enzyme’s function. This interaction can inhibit the enzyme’s activity, leading to various biological effects.
類似化合物との比較
2-Hydroxycyclohepta-2,4,6-trien-1-one (Tropolone): The parent compound, lacking the bromine substituents.
2-Hydroxycyclohepta-2,4,6-triene-1-thione (Thiotropolone): A sulfur analog of tropolone.
2-Mercaptopyridine-N-oxide (1,2-HOPTO): A related compound with a different ring structure.
Uniqueness: 3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the presence of bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The bromine atoms can participate in various chemical reactions, making the compound versatile for different applications.
特性
CAS番号 |
4636-40-2 |
|---|---|
分子式 |
C7H4Br2O2 |
分子量 |
279.91 g/mol |
IUPAC名 |
3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H4Br2O2/c8-4-1-2-6(10)7(11)5(9)3-4/h1-3H,(H,10,11) |
InChIキー |
ZRYCFUMALBOKMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C(=C(C=C1Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)


![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
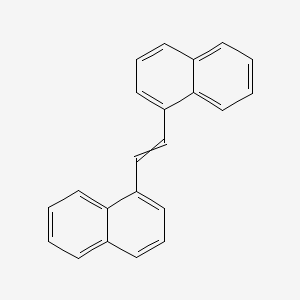

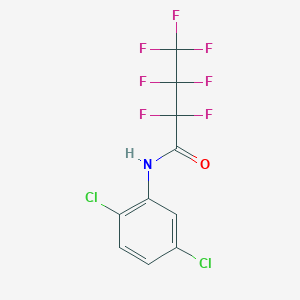
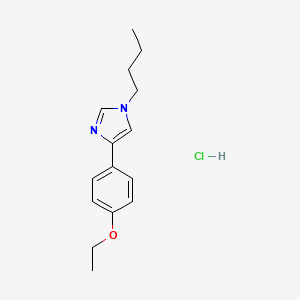
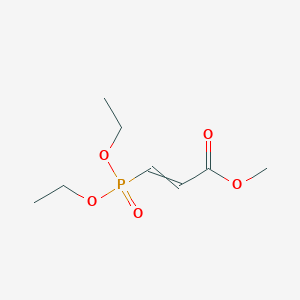


![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
